molecular formula C24H28N4OS B2382691 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1215568-58-3

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2382691
CAS RN: 1215568-58-3
M. Wt: 420.58
InChI Key: PXTHVRGXRQUVLW-UHFFFAOYSA-N
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Description

The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . These derivatives have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .


Synthesis Analysis

The synthesis of these compounds involves a virtual screening workflow that led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 2,8-diazaspiro[4.5]decan-1-one core . This core structure is modified with various substituents to optimize the inhibitory activity against RIPK1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the available literature .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the ORL-1 G-protein coupled receptor . This receptor plays a crucial role in various physiological processes and is implicated in several disorders and conditions.

Result of Action

The activation of the ORL-1 receptor by this compound leads to various molecular and cellular effects. These effects are believed to be beneficial in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .

Safety and Hazards

The safety and hazards associated with these compounds are not explicitly mentioned in the available literature .

Future Directions

The future directions for these compounds involve further structural optimization to improve their inhibitory activity against RIPK1 . They could potentially be employed as lead compounds for the development of new therapeutics for diseases driven by necroptosis .

properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-14-12-24(13-15-28)26-22(19-9-5-4-6-10-19)23(27-24)30-17-21(29)25-20-11-7-8-18(2)16-20/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTHVRGXRQUVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

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